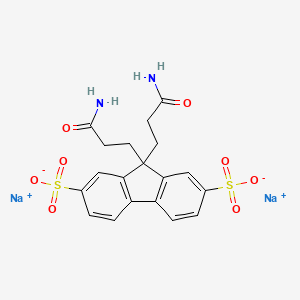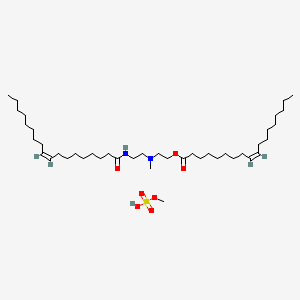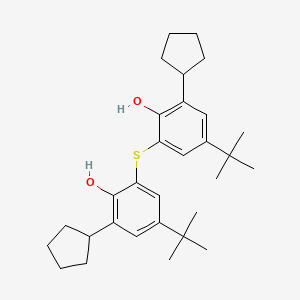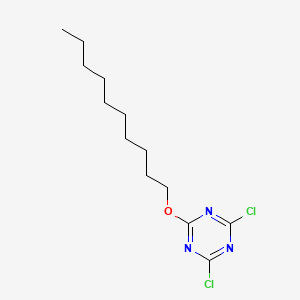
2,4-Dichloro-6-(decyloxy)-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-6-(decyloxy)-1,3,5-triazine: is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two chlorine atoms and a decyloxy group attached to the triazine ring. Triazines are widely used in various industrial applications, including herbicides, resins, and dyes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-(decyloxy)-1,3,5-triazine typically involves the nucleophilic substitution reaction of cyanuric chloride with decanol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms with the decyloxy group. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours to ensure complete substitution.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dichloro-6-(decyloxy)-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: In the presence of water, the compound can hydrolyze to form corresponding triazine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products:
Substitution Reactions: The major products are substituted triazines, depending on the nucleophile used.
Hydrolysis: The major products are hydrolyzed triazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 2,4-Dichloro-6-(decyloxy)-1,3,5-triazine is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new materials and catalysts.
Biology: In biological research, this compound is used to study the interactions of triazine derivatives with biological molecules. It is also investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: In the industrial sector, this compound is used in the production of resins, dyes, and herbicides. Its stability and reactivity make it a valuable component in various formulations.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-6-(decyloxy)-1,3,5-triazine involves its interaction with nucleophilic sites on target molecules. The chlorine atoms and the decyloxy group facilitate these interactions, leading to the formation of covalent bonds with nucleophiles. This reactivity is exploited in various applications, including the synthesis of bioactive compounds and industrial products.
Comparación Con Compuestos Similares
- 2,4-Dichloro-6-methylpyrimidine
- 2,4-Dichloro-6-phenylphenoxyethylamine
- 2,4-Dichloro-6-methylquinoline
Comparison: 2,4-Dichloro-6-(decyloxy)-1,3,5-triazine is unique due to the presence of the decyloxy group, which imparts specific reactivity and properties. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in chemical reactions. Its applications in various fields, including chemistry, biology, and industry, highlight its uniqueness and importance.
Propiedades
Número CAS |
85665-56-1 |
|---|---|
Fórmula molecular |
C13H21Cl2N3O |
Peso molecular |
306.23 g/mol |
Nombre IUPAC |
2,4-dichloro-6-decoxy-1,3,5-triazine |
InChI |
InChI=1S/C13H21Cl2N3O/c1-2-3-4-5-6-7-8-9-10-19-13-17-11(14)16-12(15)18-13/h2-10H2,1H3 |
Clave InChI |
VBONADQAUSIQTL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC1=NC(=NC(=N1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




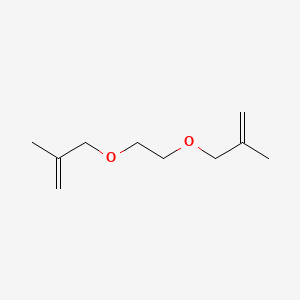

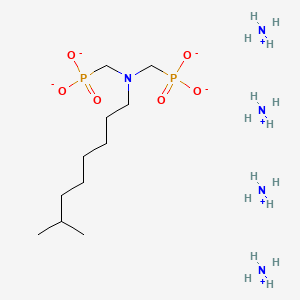
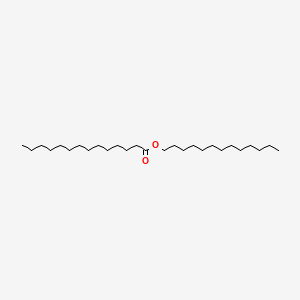
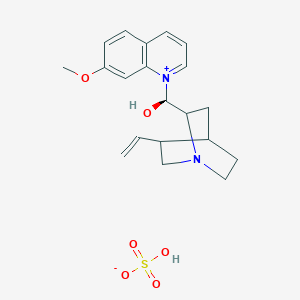
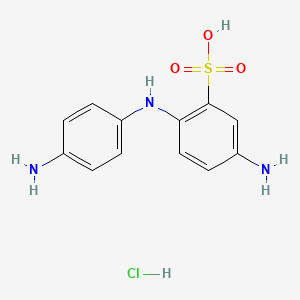
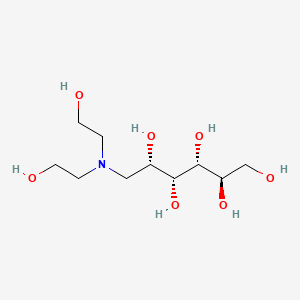
![3,4,7,8,9,10-Hexahydro-5,7,7,8,10,10-hexamethyl-1H-naphtho[1,2-C]pyran](/img/structure/B12675363.png)
